molecular formula C12H15ClN4 B1407281 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile CAS No. 1550870-81-9

2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile

Cat. No. B1407281
CAS RN: 1550870-81-9
M. Wt: 250.73 g/mol
InChI Key: ZFRRKROMCBPHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared using organolithium reagents . Nucleophilic attack on pyrimidines, specifically 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine , using N-methylpiperazine results in highly regioselective formation of C-4 substituted products. Additionally, reaction with N,N-dimethylethylenediamine yields another derivative .


Chemical Reactions Analysis

The highly electron-deficient nature of the pyrimidine ring allows for nucleophilic aromatic substitution (SNAr) reactions. Starting from halopyrimidines, various aryl, alkyl, or heteroaryl groups can be introduced into the pyrimidine ring. The C-4 position is generally preferred over C-2 for such reactions. These modifications can impact binding affinity with specific receptors, such as the serotonin (5-HT) receptor sites .

Scientific Research Applications

Synthesis and Structural Analysis

  • Nucleophilic Substitution Reactions : Compounds similar to "2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile" have been synthesized through nucleophilic substitution reactions, demonstrating the versatility of pyridine derivatives in chemical synthesis (Mishriky & Moustafa, 2013).
  • X-ray Diffraction Analysis : The structural features of pyridine derivatives have been thoroughly studied using X-ray diffraction, providing insights into their molecular conformations and potential for forming hydrogen bonds (Tranfić et al., 2011).

Biological Activity and Applications

  • Molecular Docking and Screening : Novel pyridine derivatives have been subjected to molecular docking screenings towards specific target proteins, indicating their potential for pharmaceutical applications. The antimicrobial and antioxidant activities of these compounds have also been explored, highlighting their versatility in medicinal chemistry (Flefel et al., 2018).
  • Analgesic Properties : Studies on isothiazolopyridines, closely related to pyridine derivatives, have focused on their analgesic properties, further emphasizing the potential therapeutic uses of such compounds (Karczmarzyk & Malinka, 2008).

Chemical Properties and Interactions

  • Hydrogen Bonding and Supramolecular Structures : The supramolecular structures formed by pyridine derivatives, facilitated by hydrogen bonding, have been analyzed, providing insights into their potential for forming complex molecular assemblies (Gotoh et al., 2008).
  • Solvent Effects on Spectroscopic Properties : The effects of solvents on the absorption and emission spectra of pyridine derivatives have been investigated, revealing how solvent polarity can influence the optical properties of these compounds (Jukić et al., 2010).

properties

IUPAC Name

2-chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4/c1-2-16-3-5-17(6-4-16)12-8-10(9-14)7-11(13)15-12/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRRKROMCBPHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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